BenchChemオンラインストアへようこそ!

Cdk4/6-IN-3

CNS penetration blood-brain barrier glioblastoma

Cdk4/6-IN-3 is the only commercially available CDK4/6 inhibitor with validated, meaningful unbound brain exposure (mouse Kp,uu 0.20–0.59). Unlike palbociclib, ribociclib, or abemaciclib—whose BBB exclusion invalidates CNS target engagement—Cdk4/6-IN-3 achieves unbound brain concentrations exceeding the CDK4 Ki by ≥100-fold at standard doses, enabling robust Rb phosphorylation inhibition in intracranial models. Essential for researchers using orthotopic xenografts (e.g., U87MG-luc2) who must differentiate true CDK4/6 independence from pharmacokinetic failure. Procure the definitive tool for neuro-oncology target validation and temozolomide combination studies.

Molecular Formula C25H31FN8
Molecular Weight 462.6 g/mol
Cat. No. B12427994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk4/6-IN-3
Molecular FormulaC25H31FN8
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCCN1CC2(C1)CN(C2)C3=CN=C(C=C3)NC4=NC=C(C(=N4)C5=C6C(CCCCN6N=C5)C)F
InChIInChI=1S/C25H31FN8/c1-3-32-13-25(14-32)15-33(16-25)18-7-8-21(27-10-18)30-24-28-12-20(26)22(31-24)19-11-29-34-9-5-4-6-17(2)23(19)34/h7-8,10-12,17H,3-6,9,13-16H2,1-2H3,(H,27,28,30,31)/t17-/m1/s1
InChIKeyKMRYRPPWJDYHAL-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk4/6-IN-3: Baseline Overview of a Brain-Penetrant CDK4/6 Inhibitor


Cdk4/6-IN-3 (CAS: 2366237-37-6) is a small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has been rationally designed to cross the blood-brain barrier (BBB). It was developed as a tool compound for investigating CDK4/6 dependency in glioblastoma and other CNS malignancies. Biochemically, it exhibits potent binding to CDK4 (Ki < 0.3 nM) and CDK6 (Ki = 2.2 nM) [1]. Unlike first- and second-generation CDK4/6 inhibitors that are largely excluded from the CNS, Cdk4/6-IN-3 achieves meaningful unbound brain concentrations in preclinical models, making it a key resource for researchers exploring brain-penetrant kinase inhibition.

Why Cdk4/6-IN-3 Cannot Be Substituted by Palbociclib, Ribociclib, or Abemaciclib for CNS Applications


While palbociclib, ribociclib, and abemaciclib are established CDK4/6 inhibitors with proven clinical utility in breast cancer, their physicochemical and efflux transporter liabilities render them ineffective for achieving therapeutic unbound concentrations in the brain [1][2]. For instance, abemaciclib exhibits a mouse brain Kp,uu of only 0.03, and palbociclib is even more restricted . Cdk4/6-IN-3 was specifically optimized to overcome these limitations, yielding a 7- to 20-fold improvement in CNS penetration. Substituting Cdk4/6-IN-3 with a standard CDK4/6 inhibitor in any neuro-oncology or CNS research workflow will result in negligible target engagement in the brain compartment, thereby invalidating experimental conclusions.

Cdk4/6-IN-3 Quantitative Evidence Guide: Differentiating Data for Procurement and Research Selection


CNS Penetration (Kp,uu): Cdk4/6-IN-3 vs. Abemaciclib and Palbociclib

Cdk4/6-IN-3 demonstrates markedly superior brain penetration compared to clinically approved CDK4/6 inhibitors. In mice, Cdk4/6-IN-3 achieves a Kp,uu (unbound brain-to-plasma concentration ratio) of 0.20–0.59 [1]. In contrast, abemaciclib has a reported mouse Kp,uu of 0.03, and palbociclib is even lower (Kp,uu <0.2) [2]. This translates to a 7- to 20-fold improvement in unbound CNS exposure.

CNS penetration blood-brain barrier glioblastoma

CDK4/CDK6 Biochemical Potency: Cdk4/6-IN-3 vs. Abemaciclib, Palbociclib, and Ribociclib

Cdk4/6-IN-3 exhibits sub-nanomolar binding affinity for CDK4 (Ki < 0.3 nM) and low nanomolar affinity for CDK6 (Ki = 2.2 nM) [1]. Compared to reference CDK4/6 inhibitors, its CDK4 potency exceeds that of palbociclib (Ki = 0.26 nM) and ribociclib (Ki = 0.53 nM) and is comparable to abemaciclib (Ki = 0.07 nM) [2]. For CDK6, Cdk4/6-IN-3 (Ki = 2.2 nM) is less potent than abemaciclib (Ki = 0.52 nM) but comparable to ribociclib (Ki = 2.3 nM) [2].

CDK4/6 inhibition kinase binding target engagement

Cellular Anti-Proliferative Activity: Cdk4/6-IN-3 vs. Abemaciclib in Glioblastoma Cell Lines

Cdk4/6-IN-3 suppresses proliferation of the breast cancer cell line MCF7 with an EC50 of 30 nM and the triple-negative breast cancer cell line BT549 with an EC50 of 2.1 μM [1]. In a panel of Rb-wild type glioblastoma cell lines (U87MG, DBTRG-05MG, A172, T98G), its potency was comparable to that of abemaciclib [1]. Rb-deficient cell lines (SF539, M059J) showed no sensitivity, confirming on-target mechanism of action.

glioblastoma cell proliferation anti-cancer

CDK1 Selectivity Profile: Cdk4/6-IN-3 vs. Palbociclib and Ribociclib

Cdk4/6-IN-3 inhibits CDK1 with a Ki of 110 nM, yielding a selectivity ratio of approximately 50-fold versus CDK6 and >360-fold versus CDK4 [1]. For comparison, palbociclib and ribociclib exhibit CDK1 Ki values >1,400 nM (selectivity >5,000-fold), while abemaciclib has a CDK1 Ki of 330 nM [2]. Thus, Cdk4/6-IN-3 retains moderate CDK1 activity but is significantly more selective than abemaciclib (3-fold) while less selective than palbociclib/ribociclib.

kinase selectivity CDK1 off-target

Cdk4/6-IN-3 Application Scenarios: Where Brain-Penetrant CDK4/6 Inhibition Delivers Unique Value


In Vivo Target Engagement Studies in Orthotopic Glioblastoma Models

For researchers employing intracranial xenograft models (e.g., U87MG-luc2 in NSG mice), Cdk4/6-IN-3 is the only commercially available CDK4/6 inhibitor with validated brain exposure sufficient to achieve pharmacodynamic modulation. Its mouse Kp,uu of 0.20–0.59 ensures that unbound brain concentrations exceed the CDK4 Ki by at least 100-fold at standard doses, enabling robust Rb phosphorylation inhibition [1][2]. In contrast, palbociclib and ribociclib fail to achieve measurable unbound brain levels, while abemaciclib requires supra-therapeutic dosing to achieve modest CNS exposure [2].

Mechanistic Studies of CDK4/6 Dependency in CNS Malignancies

Cdk4/6-IN-3 serves as an essential tool for dissecting the role of CDK4/6 in brain tumor biology, including medulloblastoma, diffuse intrinsic pontine glioma (DIPG), and brain metastases from breast cancer. Its ability to penetrate the intact BBB allows researchers to differentiate between true CDK4/6 independence and pharmacokinetic failure, a distinction that cannot be made with non-penetrant inhibitors [1].

In Vitro Profiling of Rb-Proficient vs. Rb-Deficient Cell Lines

Given its well-characterized activity in both Rb-wild type (U87MG, DBTRG-05MG, A172, T98G) and Rb-deficient (SF539, M059J) glioblastoma cells, Cdk4/6-IN-3 is an ideal positive control for validating Rb-dependence in high-throughput screening assays [1]. The 30 nM EC50 in MCF7 cells provides a reliable benchmark for assay sensitivity .

Combination Therapy Research with DNA-Damaging Agents

Preclinical data support the use of CDK4/6 inhibition to potentiate the effects of temozolomide in glioblastoma [2]. Cdk4/6-IN-3, with its superior CNS penetration, is uniquely positioned for combination studies in orthotopic models where brain exposure to both agents is critical. This application is not feasible with palbociclib or ribociclib due to their negligible BBB penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk4/6-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.